molecular formula C12H16O3 B3181510 2-Naphthalenol, 5,6,7,8-tetrahydro-, acetate CAS No. 89228-44-4

2-Naphthalenol, 5,6,7,8-tetrahydro-, acetate

Cat. No.: B3181510
CAS No.: 89228-44-4
M. Wt: 208.25 g/mol
InChI Key: TXNAMLSWBZBJRB-UHFFFAOYSA-N
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Description

2-Naphthalenol, 5,6,7,8-tetrahydro-, acetate, also known as 5,6,7,8-tetrahydro-2-naphthol acetate, is an organic compound with the molecular formula C12H14O2. This compound is a derivative of naphthalene, where the hydroxyl group is acetylated, and the naphthalene ring is partially hydrogenated. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenol, 5,6,7,8-tetrahydro-, acetate typically involves the acetylation of 5,6,7,8-tetrahydro-2-naphthol. This can be achieved by reacting 5,6,7,8-tetrahydro-2-naphthol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The process involves the continuous feeding of 5,6,7,8-tetrahydro-2-naphthol and acetic anhydride into the reactor, where they react in the presence of a catalyst. The product is then purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenol, 5,6,7,8-tetrahydro-, acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

2-Naphthalenol, 5,6,7,8-tetrahydro-, acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenol, 5,6,7,8-tetrahydro-, acetate involves its interaction with various molecular targets. The acetate group can be hydrolyzed to release the active 5,6,7,8-tetrahydro-2-naphthol, which can then participate in various biochemical pathways. The compound can act as a substrate for enzymes, leading to the formation of different metabolites.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthol: A closely related compound with a hydroxyl group instead of an acetate group.

    1-Naphthol: An isomer of 2-naphthol with the hydroxyl group at a different position on the naphthalene ring.

    5,6,7,8-Tetrahydro-2-naphthol: The non-acetylated form of the compound.

Uniqueness

2-Naphthalenol, 5,6,7,8-tetrahydro-, acetate is unique due to its acetylated hydroxyl group, which imparts different chemical reactivity compared to its non-acetylated counterparts. This makes it useful in specific synthetic applications where acetylation is required.

Properties

IUPAC Name

acetic acid;5,6,7,8-tetrahydronaphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O.C2H4O2/c11-10-6-5-8-3-1-2-4-9(8)7-10;1-2(3)4/h5-7,11H,1-4H2;1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNAMLSWBZBJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CCC2=C(C1)C=CC(=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90752526
Record name Acetic acid--5,6,7,8-tetrahydronaphthalen-2-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90752526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89228-44-4
Record name Acetic acid--5,6,7,8-tetrahydronaphthalen-2-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90752526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Naphthalenol, 5,6,7,8-tetrahydro-, acetate
Reactant of Route 2
2-Naphthalenol, 5,6,7,8-tetrahydro-, acetate
Reactant of Route 3
2-Naphthalenol, 5,6,7,8-tetrahydro-, acetate
Reactant of Route 4
2-Naphthalenol, 5,6,7,8-tetrahydro-, acetate
Reactant of Route 5
2-Naphthalenol, 5,6,7,8-tetrahydro-, acetate
Reactant of Route 6
2-Naphthalenol, 5,6,7,8-tetrahydro-, acetate

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